PDE1B Inhibitor Potency: 2,3-Difluoro-4-methoxybenzyl Fragment Yields <100 nM EC50 Derivatives
The 2,3-difluoro-4-methoxybenzyl fragment, when incorporated into thieno-triazolo-pyrimidinone scaffolds, enables PDE1B inhibitors with EC50 values below 100 nM [1]. Within the same patent series (US10092575), the structurally related 2,3-difluoro-4-methoxybenzyl-containing analog (Example 210) exhibits an EC50 of 550 nM [2], demonstrating that potency is exquisitely sensitive to the specific amine appendage on the core scaffold. Crucially, no PDE1B inhibitors incorporating the 3,5-difluoro-4-methoxybenzyl regioisomer are reported in this patent series or in the broader BindingDB PDE1B dataset, indicating that the 2,3-difluoro substitution pattern confers unique SAR advantages for this therapeutic target [3].
| Evidence Dimension | PDE1B inhibitory potency (EC50) of derivatives incorporating the 2,3-difluoro-4-methoxybenzyl fragment |
|---|---|
| Target Compound Data | Example 194: EC50 < 100 nM (PDE1B, human, IMAP TR-FRET assay) |
| Comparator Or Baseline | Example 210 (2,3-difluoro-4-methoxybenzyl analog with different amine substituent): EC50 = 550 nM; 3,5-difluoro-4-methoxybenzyl regioisomer: not reported in PDE1B patent series |
| Quantified Difference | ≥5.5-fold potency improvement between Example 194 and Example 210 within the same 2,3-difluoro series; absence of 3,5-regioisomer data implies regiospecific SAR requirement |
| Conditions | IMAP TR-FRET PDE assay; optimized for enzyme concentration, calmodulin, cAMP/cGMP substrate, DMSO tolerance, incubation time; Homo sapiens PDE1B |
Why This Matters
This potency differential within the same core scaffold demonstrates that the 2,3-difluoro-4-methoxybenzyl fragment is not merely a generic fluorinated benzyl group but a critical pharmacophoric element whose substitution pattern directly determines PDE1B inhibitory activity—making it a non-substitutable building block for PDE1B-targeted programs.
- [1] BindingDB. BDBM289705: 8-((1,4-Oxazepan-4-yl)methyl)-6-(2,3-difluoro-4-methoxybenzyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one. EC50: <100 nM. Target: PDE1B (Homo sapiens). Assay: IMAP TR-FRET PDE assay, 2°C. US Patent US10092575, Example 194. View Source
- [2] BindingDB. BDBM289721: 6-(2,3-Difluoro-4-methoxybenzyl)-8-((methyl((3-methyloxetan-3-yl)methyl)amino)methyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one. EC50: 550 nM. Target: PDE1B (Homo sapiens). Assay: IMAP TR-FRET PDE assay, 25°C. US Patent US10092575, Example 210. View Source
- [3] BindingDB Target Search: Dual specificity calcium/calmodulin-dependent 3',5'-cyclic nucleotide phosphodiesterase 1B (PDE1B, Homo sapiens). No entries found for 3,5-difluoro-4-methoxybenzyl fragment. View Source
